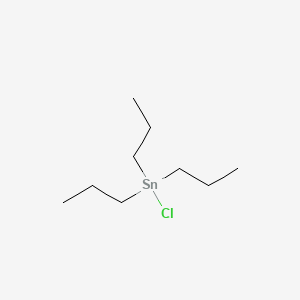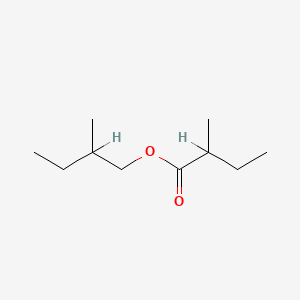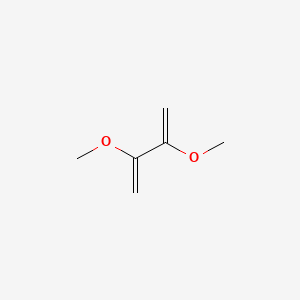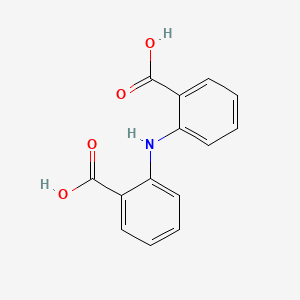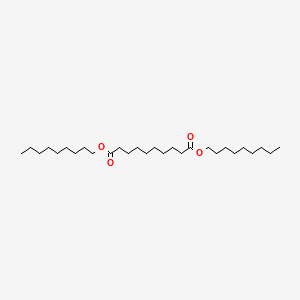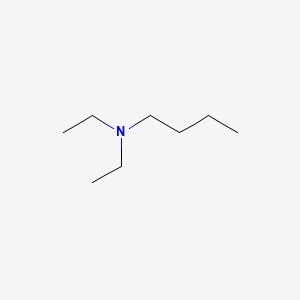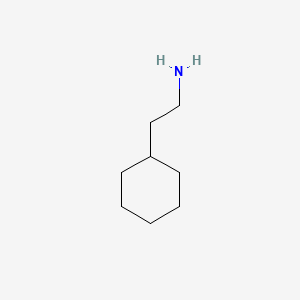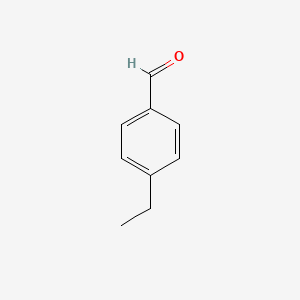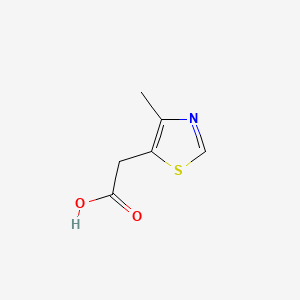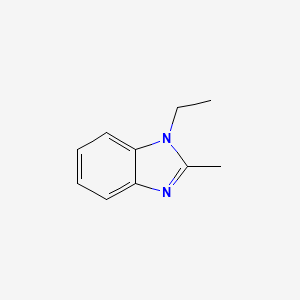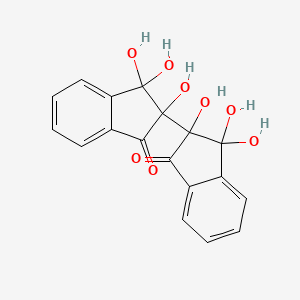
((2R,3R)-3-phenyloxiran-2-yl)methanol
Overview
Description
((2R,3R)-3-phenyloxiran-2-yl)methanol is a chiral epoxide, which is a type of organic compound containing an oxygen atom bonded to two adjacent carbon atoms in a three-membered ring. This compound is particularly significant due to its role as a chiral building block in the synthesis of various biologically active molecules and pharmaceuticals . The high activity of the three-membered epoxide ring makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ((2R,3R)-3-phenyloxiran-2-yl)methanol can be achieved through several methods. One notable method involves the use of biocatalysts. For instance, the bioproduction of this compound using the strain Aspergillus fumigatus ZJUTZQ160 has been reported. This method involves the optimization of biotransformation conditions to achieve high enantioselectivity and yield . Another method includes the Sharpless asymmetric dihydroxylation and Jacobson’s epoxidation, which are well-established techniques for the preparation of chiral epoxides .
Industrial Production Methods
Industrial production of this compound often relies on biocatalytic processes due to their high enantioselectivity and environmental friendliness. The use of microbial strains exhibiting epoxide hydrolase activity is a common approach. These strains can effectively resolve racemic mixtures of epoxides to produce optically pure this compound .
Chemical Reactions Analysis
Types of Reactions
((2R,3R)-3-phenyloxiran-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: Reduction reactions can convert the epoxide into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for nucleophilic substitution, which converts this compound to (2S,3S)-3-azido-3-phenyl-propane-1,2-diol with high yield and enantioselectivity . Other reagents include oxidizing agents like m-chloroperbenzoic acid for epoxide ring opening and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions include diols, azido alcohols, and various substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
((2R,3R)-3-phenyloxiran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Mechanism of Action
The mechanism by which ((2R,3R)-3-phenyloxiran-2-yl)methanol exerts its effects involves its high reactivity due to the strained three-membered epoxide ring. This reactivity allows it to participate in various chemical reactions, leading to the formation of biologically active compounds. The molecular targets and pathways involved often include nucleophilic attack on the epoxide ring, leading to ring opening and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((2R,3R)-3-phenyloxiran-2-yl)methanol include other chiral epoxides such as (2S,3S)-3-Phenylglycidol and (2R,3R)-2,3-Butanediol .
Uniqueness
What sets this compound apart from other similar compounds is its specific configuration and the resulting high enantioselectivity in reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules .
Properties
IUPAC Name |
[(2R,3R)-3-phenyloxiran-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVALSANGMFRTQM-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243830 | |
| Record name | Oxiranemethanol, 3-phenyl-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98819-68-2 | |
| Record name | (2R,3R)-3-Phenyl-2-oxiranemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98819-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiranemethanol, 3-phenyl-, (2R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098819682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxiranemethanol, 3-phenyl-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
